molecular formula C10H12N5NaO11P2 B1140865 CID 135705231 CAS No. 103192-43-4

CID 135705231

Cat. No.: B1140865
CAS No.: 103192-43-4
M. Wt: 463.17
InChI Key:
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Description

Guanosine 5’-diphosphate, periodate oxidized sodium salt is a chemically modified nucleotide. It is derived from guanosine 5’-diphosphate, where the ribose moiety has been oxidized by periodate to introduce aldehyde groups at the 2’ and 3’ positions. This compound is often used in biochemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 5’-diphosphate, periodate oxidized sodium salt typically involves the oxidation of guanosine 5’-diphosphate with sodium periodate. The reaction is carried out in an aqueous solution at a controlled pH and temperature to ensure selective oxidation of the ribose moiety without affecting the guanine base or the phosphate groups. The reaction conditions are optimized to achieve high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining stringent control over reaction conditions, and employing purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-diphosphate, periodate oxidized sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound itself is a product of oxidation.

    Reduction: The aldehyde groups introduced by periodate oxidation can be reduced back to hydroxyl groups.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.

Common Reagents and Conditions

    Oxidation: Sodium periodate is used for the initial oxidation.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the aldehyde groups.

    Substitution: Various nucleophiles, including amines and hydrazines, can react with the aldehyde groups under mild conditions.

Major Products

    Reduction: The major product of reduction is guanosine 5’-diphosphate.

    Substitution: Depending on the nucleophile used, various Schiff bases or hydrazones can be formed.

Scientific Research Applications

Guanosine 5’-diphosphate, periodate oxidized sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for studying nucleotide interactions and modifications.

    Biology: The compound is employed in the study of enzyme mechanisms, particularly those involving nucleotide-binding proteins.

    Medicine: It serves as a tool for investigating the biochemical pathways of nucleotides and their analogs.

    Industry: The compound is used in the development of diagnostic assays and as a precursor for other chemically modified nucleotides.

Mechanism of Action

The mechanism of action of guanosine 5’-diphosphate, periodate oxidized sodium salt involves its reactivity due to the aldehyde groups introduced by periodate oxidation. These aldehyde groups can form covalent bonds with nucleophiles, making the compound useful for studying enzyme-substrate interactions and protein-nucleotide binding. The molecular targets include nucleotide-binding proteins and enzymes that interact with guanosine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Guanosine 5’-diphosphate: The unmodified form of the compound.

    Adenosine 5’-diphosphate, periodate oxidized sodium salt: A similar compound where adenosine is used instead of guanosine.

    Inosine 5’-diphosphate sodium salt: Another nucleotide derivative with similar applications.

Uniqueness

Guanosine 5’-diphosphate, periodate oxidized sodium salt is unique due to the specific introduction of aldehyde groups at the 2’ and 3’ positions of the ribose moiety. This modification allows for unique reactivity and applications in biochemical research that are not possible with the unmodified nucleotide or other similar compounds.

Properties

InChI

InChI=1S/C10H13N5O11P2.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)25-5(1-16)3-24-28(22,23)26-27(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQWNQWHPHPRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5NaO11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585170
Record name PUBCHEM_16219446
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103192-43-4
Record name PUBCHEM_16219446
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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